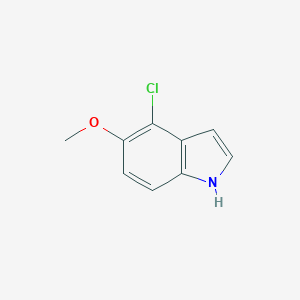

4-Chloro-5-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWRYYUMZJGPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68935-48-8 | |

| Record name | 4-chloro-5-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and includes a logical workflow for physical property analysis.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Monoisotopic Mass | 181.02943 Da | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Predicted XlogP | 2.6 | [3] |

Experimental Protocols

Given the absence of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physical properties of indole derivatives. These protocols can be readily adapted by researchers for the characterization of this and similar compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

-

For a pure compound, the melting point range should be narrow (typically 0.5-2 °C).

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of test tubes.

-

To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a maximum volume is reached.

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to a known volume of the solvent.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Analyze a known volume of the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound. This concentration represents the solubility.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure and identity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical signals for indole derivatives include a broad singlet for the N-H proton (δ 8.0-12.0 ppm) and distinct signals for the aromatic protons. The chloro and methoxy substituents will influence the chemical shifts of the protons on the benzene ring.

-

Acquire the proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached chlorine and oxygen atoms.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for an indole structure include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (around 1600-1450 cm⁻¹). The C-O stretching of the methoxy group and the C-Cl stretching will also be present.

3. Mass Spectrometry (MS)

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (181.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a key indicator for the presence of a single chlorine atom.

Logical Workflow and Data Relationships

The determination of the physical properties of a novel compound like this compound follows a logical progression. The structural information obtained from spectroscopic analysis confirms the identity of the synthesized compound. This confirmed pure substance is then used for the determination of its bulk physical properties.

Caption: A logical workflow for the synthesis, purification, structural confirmation, and physical property determination of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the known physical properties of this compound and detailed experimental protocols for the determination of its key physical characteristics. While specific experimental data for some properties are currently unavailable in the public domain, the provided methodologies offer a robust framework for researchers to characterize this and other novel indole derivatives. The logical workflow presented illustrates the interconnectedness of synthesis, purification, structural elucidation, and physical property determination in the comprehensive analysis of a chemical compound.

References

Elucidation of the Chemical Structure of 4-Chloro-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure elucidation of 4-Chloro-5-methoxy-1H-indole. Due to the limited direct experimental data available in peer-reviewed literature for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a thorough characterization. This includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, a plausible synthetic pathway, and a discussion of the potential biological significance of this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indole derivatives.

Chemical Identity and Properties

This compound is a halogenated and methoxylated derivative of indole. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | PubChem |

| Molecular Weight | 181.62 g/mol | PubChem |

| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2)Cl | PubChem |

| InChI Key | LQWRYYUMZJGPDF-UHFFFAOYSA-N | PubChem |

| CAS Number | 101153-93-7 | PubChem |

Proposed Synthesis

A viable synthetic route for this compound can be adapted from established methods for the synthesis of substituted indoles, particularly the Fischer indole synthesis. A proposed reaction scheme is outlined below.

Experimental Protocol:

Step 1: Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine

-

Diazotization: To a stirred solution of 3-chloro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0 °C. The resulting mixture is stirred for several hours, allowing the hydrazine salt to precipitate.

-

Work-up: The precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a strong base (e.g., concentrated NaOH solution) to liberate the free hydrazine. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (3-chloro-4-methoxyphenyl)hydrazine.

Step 2: Fischer Indole Synthesis of this compound

-

Hydrazone Formation: (3-Chloro-4-methoxyphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. An equimolar amount of an appropriate ketone or aldehyde (e.g., pyruvic acid to yield an indole-2-carboxylic acid precursor, or acetone for a 2,3-dimethylindole) is added, and the mixture is stirred, often with gentle heating, to form the corresponding hydrazone.

-

Indolization: The solvent is removed, and the crude hydrazone is treated with a cyclizing agent, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The mixture is heated (typically between 80-150 °C) for several hours to effect cyclization.

-

Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice-water. The mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.25 | d | 1H | H-7 |

| ~7.15 | t | 1H | H-2 |

| ~6.90 | d | 1H | H-6 |

| ~6.50 | t | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ would show the following approximate chemical shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-5 |

| ~135 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~120 | C-7 |

| ~115 | C-4 |

| ~110 | C-6 |

| ~100 | C-3 |

| ~56 | -OCH₃ |

Predicted IR Spectral Data

The IR spectrum would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1480 | C=C aromatic ring stretch |

| ~1250 | C-O stretch (aryl ether) |

| ~800-700 | C-Cl stretch |

Potential Biological Significance

While no specific biological activity has been reported for this compound, the indole nucleus is a prominent scaffold in many biologically active natural products and synthetic drugs. The presence of chloro and methoxy substituents on the indole ring is known to modulate the pharmacological properties of these molecules.

Derivatives of indole with halogen and methoxy groups have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Many substituted indoles have been investigated as potent anticancer agents, targeting various cellular pathways involved in cancer progression.

-

Antimicrobial Activity: Chloro and methoxy-substituted indoles have shown promising activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The indole scaffold can interact with the active sites of various enzymes, leading to their inhibition. For instance, some indole derivatives are known to inhibit kinases and other enzymes implicated in disease.

The specific substitution pattern of this compound makes it an interesting candidate for further investigation into its potential therapeutic applications.

Conclusion

This technical guide has provided a detailed elucidation of the chemical structure of this compound based on predicted spectroscopic data and a plausible synthetic route. The analysis of related compounds suggests that this molecule may possess interesting biological properties that warrant further investigation. The experimental protocols and predictive data presented herein offer a solid foundation for researchers and drug development professionals working with this and similar substituted indole compounds. Future experimental work is necessary to validate these predictions and to fully explore the potential of this compound in various scientific and therapeutic applications.

Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous pharmacologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity during the drug discovery and development process. This technical guide outlines the expected spectroscopic properties of this compound and provides standardized methodologies for their determination.

Predicted Mass Spectrometry Data for this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound (Molecular Formula: C₉H₈ClNO) suggests the following mass-to-charge ratios (m/z) for various adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.03671 |

| [M+Na]⁺ | 204.01865 |

| [M-H]⁻ | 180.02215 |

| [M+NH₄]⁺ | 199.06325 |

| [M+K]⁺ | 219.99259 |

| [M]⁺ | 181.02888 |

| [M]⁻ | 181.02998 |

Illustrative Spectroscopic Data: 4-methoxy-1H-indole

To provide a reference for the expected spectral features of a methoxy-substituted indole, the experimental data for 4-methoxy-1H-indole is presented below. It is important to note that the presence of the chloro-substituent at the 4-position in the target molecule will induce notable changes in the chemical shifts, particularly for the aromatic protons and carbons.

¹H NMR Data of 4-methoxy-1H-indole

The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.07 | br s | N-H |

| 7.11 | t | H-6 |

| 7.04 | dd | H-2 |

| 6.98 | d | H-7 |

| 6.65 | d | H-5 |

| 6.52 | dd | H-3 |

| 3.94 | s | -OCH₃ |

Data sourced from ChemicalBook.

¹³C NMR Data of 4-methoxy-1H-indole

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Solvent: Not specified

| Chemical Shift (ppm) | Assignment |

| 153.1 | C-4 |

| 138.1 | C-7a |

| 123.8 | C-2 |

| 122.9 | C-6 |

| 118.8 | C-3a |

| 104.2 | C-7 |

| 100.1 | C-5 |

| 99.8 | C-3 |

| 55.4 | -OCH₃ |

Data sourced from PubChem.

IR Data of 4-methoxy-1H-indole

Infrared (IR) spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch (aryl ether) |

Characteristic absorption ranges for indole and methoxy functionalities.

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of the indole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Typical ESI source parameters:

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 300-400 °C

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

4-Chloro-5-methoxy-1H-indole CAS number and IUPAC name

CAS Number: 68935-48-8 IUPAC Name: 4-chloro-5-methoxy-1H-indole

Executive Summary

This document provides a technical overview of this compound, a substituted indole of interest to researchers in medicinal chemistry and drug development. Indole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities. This guide consolidates the available chemical data for this compound. However, it is important to note that detailed experimental studies, including specific biological activity assays, comprehensive experimental protocols, and defined signaling pathways directly involving this compound, are not extensively reported in the current scientific literature. The information presented herein is based on general knowledge of substituted indoles and data from chemical suppliers.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 68935-48-8 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1] |

| Predicted XlogP | 2.6 | [2] |

| Appearance | White to off-white crystalline powder (general for similar compounds) | N/A |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Methodologies

A potential synthetic approach for a related compound, 4-fluoro-5-methoxy-1H-indole, has been described and could likely be adapted for the chloro-analogue. The general steps would involve:

-

Preparation of the corresponding phenylhydrazine: Starting from an appropriately substituted aniline, a diazonium salt is formed and then reduced to the hydrazine.

-

Fischer Indole Synthesis: The substituted phenylhydrazine is then reacted with a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone equivalent) under acidic conditions to induce cyclization and form the indole ring.

It is important to note that variations in reagents and reaction conditions would need to be optimized for the specific synthesis of this compound.

Biological Activity and Potential Applications

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. These activities include, but are not limited to, antiviral, anti-HIV, antidepressant, antimicrobial, and analgesic effects.

For chloro- and methoxy-substituted indoles specifically, various biological activities have been reported for related analogs:

-

Anticancer Activity: Some substituted indoles have been investigated as tubulin polymerization inhibitors and as inhibitors of epidermal growth factor receptor (EGFR).

-

Antimalarial Activity: Chloro- and methoxy-substituted quinolones, which can be synthesized from indole precursors, have shown efficacy against multiple stages of Plasmodium.

It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. However, without specific biological data, its direct pharmacological profile remains uncharacterized.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological studies on this compound, there are no established signaling pathways or detailed experimental workflows to report at this time. Research in this area would be required to elucidate its mechanism of action and biological targets.

For illustrative purposes, a generalized workflow for screening a novel indole compound for anticancer activity is presented below.

Caption: Generalized workflow for anticancer drug discovery with a novel indole compound.

Conclusion

This compound is a chemical compound with a well-defined structure. While it belongs to the pharmacologically significant class of indoles, there is a notable absence of detailed public data regarding its specific biological activities, experimental protocols, and mechanisms of action. The information provided in this guide is based on general principles of indole chemistry and data available for structurally related compounds. Further research is necessary to fully characterize the properties and potential applications of this compound. For researchers and drug development professionals, this compound may represent an opportunity for novel investigation, either as a lead compound itself or as a key intermediate in the synthesis of new therapeutic agents.

References

Synthesis and characterization of 4-Chloro-5-methoxy-1H-indole

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound, a halogenated and methoxylated indole derivative. This document serves as a resource for professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Proposed Synthesis: The Leimgruber-Batcho Indole Synthesis

While specific literature detailing the synthesis of this compound is scarce, a highly efficient and versatile method, the Leimgruber-Batcho indole synthesis, is proposed. This two-step process begins with an appropriately substituted o-nitrotoluene and offers significant advantages, including high yields, mild reaction conditions, and the ability to produce indoles unsubstituted at the 2 and 3 positions.[3][4]

The proposed pathway commences with 5-Chloro-4-methoxy-2-nitrotoluene as the starting material. This precursor can be synthesized from commercially available compounds like 4-chloro-3-methoxyaniline.[5] The synthesis proceeds in two main steps:

-

Enamine Formation: The acidic methyl group of the o-nitrotoluene derivative condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to yield a highly conjugated β-dimethylamino-2-nitrostyrene intermediate (an enamine).[6]

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[4] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like Raney Nickel and hydrazine.[4][7]

Characterization Data

The following tables summarize the predicted physical and spectroscopic data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental values are not widely published.[8][9][10]

Table 1: Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Predicted Appearance | Off-white to light brown solid |

| Predicted Melting Point | 75-85 °C |

| Predicted XlogP | 2.6 |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.20 | br s | N-H (H1) |

| ~7.25 | t | H2 |

| ~7.15 | d | H7 |

| ~6.95 | d | H6 |

| ~6.55 | t | H3 |

| ~3.90 | s | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C5 |

| ~137.5 | C7a |

| ~129.0 | C3a |

| ~124.0 | C2 |

| ~118.0 | C4 |

| ~115.0 | C7 |

| ~111.0 | C6 |

| ~101.5 | C3 |

| ~56.5 | -OCH₃ |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 183 | ~33 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 181 | 100 | [M]⁺ (Molecular Ion, presence of ³⁵Cl) |

| 166 | ~85 | [M-CH₃]⁺ |

| 138 | ~40 | [M-CH₃-CO]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1610, 1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Aryl-O Asymmetric Stretch |

| ~1050 | Strong | Aryl-O Symmetric Stretch |

| ~850-750 | Strong | C-Cl Stretch |

Role in Drug Discovery

The indole scaffold is a key building block in modern drug discovery, forming the core of numerous approved drugs.[11] Its structural versatility allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The specific substituents on the this compound scaffold are significant for modulating its physicochemical and pharmacological properties:

-

Chloro Group (C4): The electron-withdrawing chlorine atom can enhance binding affinity through halogen bonding, increase lipophilicity (affecting cell permeability and distribution), and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

-

Methoxy Group (C5): The electron-donating methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. It can also be a site for metabolism (O-demethylation), which can be a factor in drug design and duration of action.

The combination of these substituents on the indole core creates a unique chemical entity with potential for development into novel therapeutic agents targeting a variety of signaling pathways.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of (E)-1-(2-(5-chloro-4-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylamine

-

To a solution of 5-Chloro-4-methoxy-2-nitrotoluene (1.0 eq) in 5 mL of dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude red-brown residue, the enamine intermediate, can be used directly in the next step or purified by recrystallization from methanol.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v).

-

Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.

-

To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.

-

After the initial reaction subsides, continue stirring at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[13]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.[9]

-

Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. CASPRE [caspre.ca]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

Predicted ¹H and ¹³C NMR Shifts for 4-Chloro-5-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for the compound 4-Chloro-5-methoxy-1H-indole. This information is crucial for the structural elucidation and verification of this molecule in synthetic chemistry and drug discovery pipelines. The data presented herein is generated using computational prediction methods, offering a valuable reference for experimental work.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound, relative to tetramethylsilane (TMS), are summarized below. These values were obtained using the online NMR prediction tool, NMRDB.org, which utilizes a combination of prediction algorithms.[1][2][3] The structure used for prediction, including atom numbering, is shown below.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| H-1 (NH) | 8.35 |

| H-2 | 7.15 |

| H-3 | 6.45 |

| H-6 | 7.00 |

| H-7 | 6.90 |

| OCH₃ | 3.90 |

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 123.5 |

| C-3 | 101.0 |

| C-3a | 129.0 |

| C-4 | 115.0 |

| C-5 | 150.0 |

| C-6 | 112.0 |

| C-7 | 110.5 |

| C-7a | 135.0 |

| OCH₃ | 56.5 |

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Methodology for Computational NMR Prediction

The prediction of NMR spectra through computational methods is a powerful tool for chemists.[4][5] The general workflow involves several key steps, from initial structure generation to the final calculation of chemical shifts.

Experimental Protocol: A Generalized Computational Approach

-

Molecular Structure Input : The process begins with providing the chemical structure of the molecule of interest. This can be done by drawing the structure in a chemical drawing software or by importing it from a file (e.g., MOL file).[4]

-

Conformational Analysis : For flexible molecules, a conformational search is often performed to identify the most stable three-dimensional structures. This is a critical step as NMR parameters are sensitive to the molecular geometry.

-

Geometry Optimization : The initial 3D structure(s) are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.

-

NMR Parameter Calculation : With the optimized geometry, the NMR shielding constants are calculated. This is typically done using DFT or other high-level ab initio methods. The choice of functional and basis set can influence the accuracy of the prediction.

-

Chemical Shift Referencing : The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The chemical shift (δ) is calculated using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference and σ_sample is the shielding constant of the nucleus in the molecule.

-

Spectrum Simulation : Finally, the predicted chemical shifts and coupling constants are used to simulate the NMR spectrum.

Various software packages, both commercial (like ACD/Labs and Mnova) and open-source, are available to perform these calculations.[4][6][7] Online platforms like NMRDB.org provide a user-friendly interface for predicting NMR spectra based on pre-computed databases and algorithms.[1][2][3]

Logical Workflow for NMR Prediction

The following diagram illustrates the logical steps involved in a typical computational NMR prediction workflow.

Caption: A flowchart illustrating the key stages of a computational NMR prediction workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-methoxy-1H-indole in Organic Solvents

Abstract

This technical guide provides a detailed overview of the solubility characteristics of this compound. Due to the limited availability of quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the compound's structural features and the general solubility of indole derivatives. Furthermore, a comprehensive experimental protocol for determining solubility via the widely accepted shake-flask method is provided to enable researchers to generate precise quantitative data. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of indole-based compounds.

Introduction to this compound

This compound is a substituted indole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural component in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The substituents on the indole ring—in this case, a chloro group at the 4-position and a methoxy group at the 5-position—play a crucial role in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution.[4] These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:

-

Chemical Synthesis: Selecting appropriate solvents for reactions and purification processes like crystallization.

-

Drug Formulation: Developing suitable delivery systems for in vitro and in vivo studies.

-

Biological Assays: Ensuring accurate compound concentration in screening and mechanistic studies.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the polar and nonpolar regions of the indole derivative. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H and methoxy groups. The solubility of the related compound 4-methoxyindole in ethanol is reported to be 50 mg/mL, suggesting good solubility for similar structures. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | These solvents offer a balance of polarity that can accommodate the different structural features of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity imparted by the methoxy and N-H groups is unlikely to be overcome by these nonpolar solvents, leading to poor solvation. |

Disclaimer: The data presented in Table 1 is predictive and has not been confirmed by experimental studies. It is strongly recommended that researchers determine the quantitative solubility of this compound in their specific solvents of interest using a validated experimental protocol.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a step-by-step guide for this procedure.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of standard solutions of this compound in the chosen solvent to generate a calibration curve for the analytical method.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial or flask. An excess is crucial to ensure that a saturated solution is formed.[7] A visual confirmation of undissolved solid should be present throughout the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A typical temperature for such studies is 25 °C or 37 °C.[1]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between the later time points.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter into a clean vial. This method is often preferred as it effectively removes fine particles.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using the pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent. The solubility is typically expressed in units such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[1]

-

Visualization of Experimental Workflow

To provide a clear visual guide for the experimental process, the following flowchart outlines the key steps of the shake-flask solubility determination method.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide serves as a comprehensive resource for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not currently available in the public domain, the provided predicted solubility profile offers a qualitative starting point for experimental design. The detailed shake-flask protocol empowers researchers to generate reliable, quantitative solubility data, which is essential for advancing research and development involving this and other indole derivatives. The successful application of this compound in various scientific domains is contingent upon a solid understanding of its fundamental physicochemical properties, with solubility being a critical parameter.

References

- 1. who.int [who.int]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

Theoretical Properties of Substituted Methoxyindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyindoles are a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. The indole scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs. The addition of a methoxy group (-OCH3) and other substituents to the indole ring can profoundly influence the molecule's electronic, structural, and physicochemical properties. These modifications, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profiles, making substituted methoxyindoles attractive candidates for drug discovery and development.

This technical guide provides an in-depth overview of the theoretical properties of substituted methoxyindoles, with a focus on their computational analysis, synthesis, and biological significance, particularly in the context of melatonin receptor signaling.

Theoretical Properties and Quantitative Structure-Activity Relationship (QSAR)

The biological activity of substituted methoxyindoles is intimately linked to their three-dimensional structure and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate these properties and establish Quantitative Structure-Activity Relationships (QSAR). QSAR models are mathematical representations that correlate the structural and physicochemical properties of a series of compounds with their biological activities.[1][2][3]

Key Theoretical Descriptors

Several key theoretical descriptors are commonly calculated to understand the properties of substituted methoxyindoles:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological targets.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to cross biological membranes.

-

Topological Descriptors: These are numerical values derived from the molecular graph that describe the size, shape, and branching of a molecule. They are frequently used in QSAR studies to predict various physicochemical properties and biological activities.[4]

Tabulated Theoretical Properties

The following table summarizes key theoretical descriptors calculated for a series of hypothetical substituted methoxyindoles. These values are illustrative and would typically be derived from DFT calculations (e.g., using the B3LYP functional and a 6-31G* basis set).

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1 | H | -5.52 | -0.89 | 4.63 | 2.15 |

| 2 | 5-Cl | -5.68 | -1.05 | 4.63 | 3.58 |

| 3 | 5-F | -5.61 | -0.98 | 4.63 | 3.49 |

| 4 | 5-Br | -5.65 | -1.10 | 4.55 | 3.62 |

| 5 | 6-Cl | -5.63 | -1.02 | 4.61 | 1.98 |

| 6 | 6-F | -5.58 | -0.95 | 4.63 | 1.85 |

| 7 | 6-Br | -5.61 | -1.08 | 4.53 | 2.01 |

| 8 | 7-Cl | -5.70 | -1.04 | 4.66 | 2.88 |

| 9 | 7-F | -5.65 | -0.97 | 4.68 | 2.75 |

| 10 | 7-Br | -5.68 | -1.11 | 4.57 | 2.92 |

Experimental Protocols

General Synthesis of Substituted Methoxyindoles

The synthesis of substituted methoxyindoles can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.[5] The following is a generalized protocol for the synthesis of a 5-methoxy-2-substituted indole.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Appropriate ketone or aldehyde

-

Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., acetic acid)[6]

-

Ethanol

-

Toluene

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Hydrazone Formation: A mixture of p-anisidine and the selected ketone or aldehyde (in equimolar amounts) is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Cyclization (Fischer Indole Synthesis): The crude hydrazone is added to polyphosphoric acid at a temperature of 80-100 °C. The mixture is stirred for 1-2 hours. The reaction is then quenched by carefully pouring it onto crushed ice.

-

Work-up and Purification: The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]

-

Characterization: The structure and purity of the final substituted methoxyindole are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

A specific example is the synthesis of 5-methoxy-2-methylindole, which involves the reaction of p-methoxyaniline with hydroxyacetone in acetic acid under reflux.[6] Another approach involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper catalyst.[8]

Computational Methodology for DFT Calculations

The theoretical properties of substituted methoxyindoles are typically investigated using Density Functional Theory (DFT). The following outlines a general computational protocol.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Building: The 3D structure of the substituted methoxyindole is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP hybrid functional with a basis set such as 6-31G(d,p).[9]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.

-

Property Calculations: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

-

Analysis: The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction with biological targets. The results for a series of compounds can be used to build a QSAR model.[9]

Signaling Pathways and Logical Relationships

Substituted methoxyindoles, particularly those structurally related to melatonin (N-acetyl-5-methoxytryptamine), often exert their biological effects by interacting with melatonin receptors, MT1 and MT2. These are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes.

Melatonin Receptor Signaling Pathway

The binding of a methoxyindole agonist, such as melatonin, to MT1 or MT2 receptors initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Caption: Melatonin receptor signaling pathway initiated by a methoxyindole agonist.

Computational Workflow for QSAR Modeling

The development of a QSAR model for substituted methoxyindoles follows a structured workflow that integrates data collection, descriptor calculation, model building, and validation.

Caption: A typical workflow for developing a QSAR model for substituted methoxyindoles.

Conclusion

The theoretical properties of substituted methoxyindoles are of paramount importance for understanding their biological activities and for the rational design of new therapeutic agents. Computational methods, such as DFT and QSAR, provide invaluable insights into the structure-property relationships of these compounds. This technical guide has provided an overview of the key theoretical descriptors, experimental protocols for synthesis and computational analysis, and the relevant signaling pathways associated with substituted methoxyindoles. By integrating these theoretical and experimental approaches, researchers can accelerate the discovery and development of novel methoxyindole-based drugs with improved efficacy and safety profiles.

References

- 1. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Using theoretical descriptors in quantitative structure-activity relationships: some toxicological indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemcom.com [echemcom.com]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 9. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to the Discovery and History of Chlorinated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of chlorinated indole compounds. From their origins as potent plant auxins to their emergence as complex marine-derived alkaloids with significant pharmacological potential, this document traces the evolution of our understanding of these fascinating molecules. Detailed experimental protocols for the synthesis of key compounds are provided, alongside a quantitative analysis of their biological activities. Furthermore, this guide visualizes the intricate signaling pathways influenced by chlorinated indoles, offering a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences.

A Brief History of Chlorinated Indole Compounds

The story of chlorinated indoles is intrinsically linked to the broader history of indole chemistry. The parent molecule, indole, was first isolated in 1866 by Adolf von Baeyer.[1] The famed Fischer indole synthesis, developed in 1883 by Emil Fischer, provided a versatile method for creating a wide array of indole derivatives and remains a cornerstone of heterocyclic chemistry to this day.[2]

While the synthesis of simple chlorinated indoles was achievable in the early 20th century, the discovery of naturally occurring chlorinated indoles is a more recent chapter. A pivotal moment came with the isolation of 4-chloroindole-3-acetic acid (4-Cl-IAA) from the immature seeds of peas (Pisum sativum).[3] Initially identified as its methyl ester, the free acid was later isolated and characterized as a potent plant auxin, in some cases exhibiting significantly higher activity than its non-chlorinated counterpart, indole-3-acetic acid (IAA).[3][4] The herbicidal potential of 4-Cl-IAA was later reported in 1996.[5]

The latter half of the 20th century and the dawn of the 21st century witnessed an expansion of chlorinated indole discovery into the marine environment. Advanced analytical techniques allowed for the identification of a diverse and structurally complex array of chlorinated indole alkaloids from marine microorganisms and invertebrates. Notably, deep-sea exploration has yielded compounds like dionemycin , a chlorinated bis-indole alkaloid from Streptomyces sp. with potent antibacterial and cytotoxic activities.[6] Another significant class of chlorinated indole alkaloids are the ambiguines , isolated from cyanobacteria, with (+)-ambiguine G being a prominent example of a chlorinated pentacyclic member of this family.[7] These discoveries have opened new avenues for drug development, particularly in the areas of oncology and infectious diseases.

Key Chlorinated Indole Compounds: Isolation and Synthesis

4-Chloroindole-3-acetic acid (4-Cl-IAA)

Natural Occurrence: 4-Cl-IAA is a naturally occurring auxin found in the seeds of various plants, particularly legumes like peas and broad beans.[8]

Synthetic Protocol: A common laboratory synthesis of 4-Cl-IAA starts from 2-chloro-6-nitrotoluene. The following is a detailed experimental protocol for its synthesis.[3]

Experimental Protocol: Synthesis of 4-Chloroindole-3-acetic acid (1)

-

Step 1: Synthesis of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3)

-

A solution of 2-chloro-6-nitrotoluene (2) (1.72 mol) in 500 ml of dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (2.24 mol).

-

The mixture is heated at reflux (110°C) for 80 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is concentrated in vacuo. The crude product is dissolved in diethyl ether, washed successively with distilled water and saturated brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the residue is purified by chromatography to yield (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3).

-

-

Step 2: Synthesis of 4-Chloroindole (4)

-

A solution of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (3) in a suitable solvent is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation.

-

-

Step 3: Synthesis of 4-Chloro-3-diethylaminomethylindole (5)

-

To a mixture of diethylamine (1.30 mol) and acetic acid (350 ml) cooled to below 5°C, 37% aqueous formaldehyde (1.30 mol) is added.

-

This mixture is then added to a cooled solution of 4-chloroindole (4) (1.18 mol).

-

The reaction is stirred at 5°C for 10 minutes and then at room temperature for 4 hours.

-

The reaction mixture is acidified with 4 N hydrochloric acid and extracted with ethyl acetate. The aqueous layer is then basified and extracted to yield 4-Chloro-3-diethylaminomethylindole (5).

-

-

Step 4: Synthesis of 4-Chloroindole-3-acetonitrile (6)

-

A solution of 4-Chloro-3-diethylaminomethylindole (5) (0.52 mol) in dimethylformamide (1100 ml) is added to a solution of potassium cyanide (1.56 mol) in water (550 ml).

-

The mixture is refluxed for 6 hours with stirring.

-

After cooling, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified to give 4-Chloroindole-3-acetonitrile (6).

-

-

Step 5: Synthesis of 4-Chloroindole-3-acetic acid (1)

-

To a solution of 4-Chloroindole-3-acetonitrile (6) (0.36 mol) in methanol (500 ml), a 40% potassium hydroxide solution (300 ml) is added.

-

The mixture is refluxed for 16 hours.

-

The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

-

The aqueous layer is acidified with 6 N hydrochloric acid and extracted with ethyl acetate.

-

The combined organic extracts are washed, dried, and concentrated. The crude product is recrystallized to afford pure 4-Chloroindole-3-acetic acid (1).

-

Dionemycin

Natural Occurrence: Dionemycin is a chlorinated bis-indole alkaloid isolated from the deep-sea-derived actinomycete Streptomyces sp. SCSIO 11791.[9]

Isolation Protocol: The following is a general protocol for the isolation of dionemycin.[9]

Experimental Protocol: Isolation of Dionemycin

-

Fermentation and Extraction:

-

Streptomyces sp. SCSIO 11791 is cultured in a suitable liquid medium on a large scale.

-

The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. The supernatant is also extracted with an appropriate organic solvent.

-

-

Chromatographic Purification:

-

The crude extracts are combined, concentrated under reduced pressure, and subjected to a series of chromatographic separations.

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Medium Pressure Liquid Chromatography (MPLC): Fractions showing promising bioactivity or containing compounds of interest are further purified by MPLC on a C18 reversed-phase column with a gradient of acetonitrile-water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC on a C18 column to yield pure dionemycin.

-

(+)-Ambiguine G

Natural Occurrence: (+)-Ambiguine G is a chlorinated pentacyclic indole alkaloid belonging to the ambiguine family, which are produced by cyanobacteria.

Synthetic Protocol: The total synthesis of (+)-ambiguine G has been achieved through a convergent strategy. A key step in this synthesis is a [4+3] cycloaddition reaction.[10]

Experimental Workflow: Total Synthesis of (+)-Ambiguine G

Caption: Synthetic strategy for (+)-Ambiguine G.

Quantitative Biological Activity

The chlorination of the indole nucleus often leads to significant changes in biological activity. The following tables summarize some of the reported quantitative data for key chlorinated indole compounds.

Table 1: Comparative Auxin Activity of IAA and 4-Cl-IAA

| Compound | Bioassay | Concentration | Activity Metric | Result | Reference |

| Indole-3-acetic acid (IAA) | Maize coleoptile elongation | 10 µM | Elongation | 2.0-fold increase vs. control | |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Maize coleoptile elongation | 1 µM | Elongation | 2.6-fold increase vs. control | [11] |

| Indole-3-acetic acid (IAA) | Mung bean growth | 10⁻⁶ M | - | Effective | [12] |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Mung bean growth | 10⁻⁸ M | - | More effective than IAA | [12] |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Madeira vine growth | - | - | 10 times more active than IAA | |

| 6-Chloroindole-3-acetic acid (6-Cl-IAA) | Madeira vine growth | - | - | 19 times more active than IAA | [10] |

Table 2: Antibacterial and Cytotoxic Activity of Dionemycin

| Activity Type | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | - | [6] |

| Cytotoxic | NCI-H460 (Human lung cancer) | - | 3.1 | [6] |

| Cytotoxic | MDA-MB-231 (Human breast cancer) | - | 11.2 | [6] |

| Cytotoxic | HCT-116 (Human colon cancer) | - | 4.5 | [6] |

| Cytotoxic | HepG2 (Human liver cancer) | - | 6.8 | [6] |

| Cytotoxic | MCF10A (Noncancerous breast epithelial) | - | 9.7 | [6] |

Signaling Pathways and Mechanisms of Action

Chlorinated indole compounds exert their biological effects through various mechanisms, often by modulating specific signaling pathways.

Auxin Signaling Pathway (4-Cl-IAA)

As a potent auxin, 4-Cl-IAA influences plant growth and development by hijacking the cell's natural auxin signaling cascade. This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.

Caption: Auxin signaling pathway initiated by 4-Cl-IAA.

Proposed Mechanism of Action for Cytotoxic Bis-indole Alkaloids

While the precise signaling pathways for many cytotoxic marine-derived chlorinated indoles are still under investigation, evidence suggests that some, like dionemycin and related bis-indole alkaloids, exert their effects by disrupting bacterial cell membranes. This disruption leads to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.

Caption: Proposed mechanism of dionemycin cytotoxicity.

Conclusion and Future Perspectives

The field of chlorinated indole compounds has evolved significantly from the initial discovery of a plant growth regulator to the identification of structurally complex marine natural products with potent pharmacological activities. The unique biological properties conferred by the chlorine substituent continue to make these molecules attractive targets for both synthetic and medicinal chemistry. Future research will likely focus on elucidating the detailed mechanisms of action of the more complex chlorinated indole alkaloids, which could lead to the development of novel therapeutics. Furthermore, advances in synthetic methodology will undoubtedly enable the creation of new analogs with improved potency and selectivity, further expanding the chemical space and potential applications of this important class of compounds.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Fischer Indole Synthesis of 4-Chloro-5-methoxy-1H-indole

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for constructing the indole nucleus.[2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][3] This document provides a detailed protocol for the synthesis of 4-Chloro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in drug discovery and materials science. The protocol is based on a two-step sequence: the formation of an indole-2-carboxylate ester via Fischer cyclization, followed by saponification and decarboxylation.

Reaction Scheme

The overall synthetic route involves three main stages:

-

Hydrazone Formation: Condensation of (3-Chloro-4-methoxyphenyl)hydrazine with ethyl pyruvate.

-

Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form ethyl this compound-2-carboxylate.

-

Hydrolysis & Decarboxylation: Conversion of the ester to the final target compound, this compound.

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[2] This intermediate, under acidic conditions, tautomerizes to an enamine, which then undergoes a critical[3][3]-sigmatropic rearrangement.[2][3][5] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2][5]

The following workflow diagram outlines the complete experimental procedure, from the initial reaction setup to the isolation and purification of the final product.

Experimental Protocols

Part 1: Synthesis of Ethyl this compound-2-carboxylate

This procedure details the one-pot formation of the hydrazone and subsequent indolization.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |

| (3-Chloro-4-methoxyphenyl)hydrazine HCl | 209.06 | 5.0 g | 23.9 | (Assumed as HCl salt) |

| Ethyl Pyruvate | 116.12 | 3.1 mL | 28.7 | (1.2 eq) |

| Ethanol (Absolute) | 46.07 | 100 mL | - | Anhydrous |

| Polyphosphoric Acid (PPA) | - | 50 g | - | 115% assay |

| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - | Reagent Grade |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | 100 mL | - | - |

| Brine (Sat. Soln.) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - |

Procedure

-

To a 250 mL round-bottom flask, add (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride (5.0 g, 23.9 mmol) and absolute ethanol (100 mL).

-

Add ethyl pyruvate (3.1 mL, 28.7 mmol) to the suspension. The mixture is stirred at room temperature for 1 hour to form the hydrazone in situ.

-

Carefully add polyphosphoric acid (50 g) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase.

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice in a large beaker.

-

Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl this compound-2-carboxylate. The crude product can be used directly in the next step.